1-Hydroxy-4-nitronaphthalene-2-carbaldehyde
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Overview
Description
1-Hydroxy-4-nitronaphthalene-2-carbaldehyde is an organic compound belonging to the class of naphthaldehydes It is characterized by the presence of a hydroxy group at position 1, a nitro group at position 4, and an aldehyde group at position 2 on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde typically involves the nitration of 1-hydroxy-2-naphthaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from naphthalene derivatives. The initial steps include the formation of 1-hydroxy-2-naphthaldehyde, followed by nitration to introduce the nitro group at the desired position. The process may be optimized for yield and purity through the use of specific catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 1-Hydroxy-4-nitronaphthalene-2-carboxylic acid.
Reduction: 1-Hydroxy-4-aminonaphthalene-2-carbaldehyde.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
1-Hydroxy-4-nitronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the nitro group can participate in electron-withdrawing interactions, and the aldehyde group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
1-Hydroxy-2-naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Hydroxy-1-naphthaldehyde: Has the hydroxy group at a different position, altering its chemical properties and reactivity.
2-Hydroxy-1-naphthaldehyde: Similar structure but different functional group positions, leading to different reactivity and applications.
Uniqueness: 1-Hydroxy-4-nitronaphthalene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
113401-85-7 |
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Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
1-hydroxy-4-nitronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO4/c13-6-7-5-10(12(15)16)8-3-1-2-4-9(8)11(7)14/h1-6,14H |
InChI Key |
XYFUUKZTRNGFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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